2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester

Descripción general

Descripción

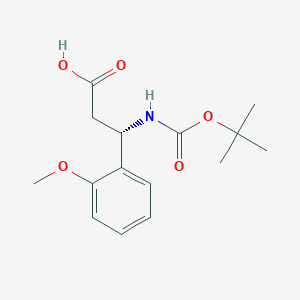

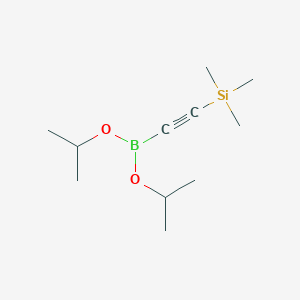

2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester is a chemical compound with the molecular formula C11H23BO2Si . It is used for research purposes .

Molecular Structure Analysis

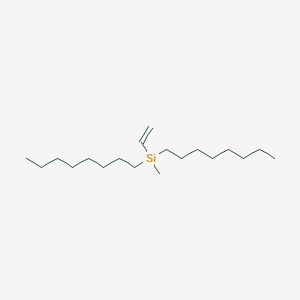

The molecular structure of this compound contains a total of 37 bonds, including 14 non-H bonds, 1 multiple bond, 4 rotatable bonds, and 1 triple bond .Physical And Chemical Properties Analysis

The molecular weight of this compound is 226.20 g/mol . More detailed physical and chemical properties such as boiling point and storage conditions were not available in the sources I found .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Transformations

Innovative Synthetic Routes : The compound is instrumental in novel synthetic routes for preparing complex molecules. For instance, its use in the synthesis of oxazoles through a three-step method, involving bis(trimethylsilyl)acetylene and acrylic acid derivatives, illustrates its role in facilitating the construction of heterocyclic compounds, which are crucial in pharmaceuticals and materials science (Pankova, Stukalov, & Kuznetsov, 2015).

Metal-Catalyzed Coupling Reactions : The effectiveness of 2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester in metal-catalyzed coupling reactions, such as the Sonogashira-type couplings under microwave-assisted conditions, showcases its utility in forming carbon-carbon bonds rapidly and efficiently, which is a cornerstone in organic synthesis (Lei et al., 2016).

Material Science and Molecular Engineering

Acetylenic Scaffolding with Chromophores : The compound has been used in the acetylenic scaffolding of boron subphthalocyanines, enabling the construction of large, unsaturated carbon-rich frameworks. These frameworks exhibit excellent electron-accepting properties, critical for developing novel optoelectronic materials (Gotfredsen et al., 2017).

Electron Transfer Mechanisms in Dye-Sensitized Solar Cells : Explorations into the photoinduced electron transfer mechanisms in boron dipyrromethene (BODIPY) dyes modified with electron donor moieties have utilized derivatives of this compound. These studies contribute to the understanding and enhancement of photocurrent generation in dye-sensitized solar cells, which are pivotal for renewable energy technologies (Hattori et al., 2005).

Safety and Hazards

According to the Classification and Labelling Inventory from the European Chemicals Agency (ECHA), 2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester is classified as a flammable liquid (Flam. Liq. 3) with hazard statement code H226. It can also cause skin irritation (Skin Irrit. 2, H315) and eye irritation (Eye Irrit. 2, H319) .

Mecanismo De Acción

Target of Action

The primary target of the compound “2-(Trimethylsilyl)acetylene-1-boronic acid diisopropyl ester” is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic ester group of the compound is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s worth noting that the compound’s stability and reactivity make it suitable for use in the suzuki–miyaura cross-coupling reaction .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of the compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling reaction . These conditions are generally mild and functional group tolerant, which contributes to the success of the reaction . The compound is also environmentally benign, making it a preferred choice for this reaction .

Propiedades

IUPAC Name |

2-di(propan-2-yloxy)boranylethynyl-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23BO2Si/c1-10(2)13-12(14-11(3)4)8-9-15(5,6)7/h10-11H,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBCQQSJDCHZOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C#C[Si](C)(C)C)(OC(C)C)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23BO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657046 | |

| Record name | Dipropan-2-yl [(trimethylsilyl)ethynyl]boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

503565-80-8 | |

| Record name | Dipropan-2-yl [(trimethylsilyl)ethynyl]boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B6593223.png)

![3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanoic acid](/img/structure/B6593247.png)